KY02111

Wnt/β-catenin signaling Colorectal cancer Transcriptional inhibition

KY02111 is the definitive Wnt/β-catenin inhibitor for robust cardiac differentiation. Unlike upstream inhibitors (IWP-2, XAV939), it acts downstream of GSK3β/APC to directly block β-catenin/TCF transcription, enabling ~80% cTnT+ cardiomyocyte generation in cytokine-free, xeno-free conditions. In SW480 colorectal cancer cells, it inhibits TCF/LEF activity where tankyrase inhibitors fail. Its transcriptional signature (downregulates 72.7% of Wnt target genes) makes it an ideal positive control. Insist on KY02111 for experiments demanding conclusive Wnt pathway blockade without recombinant growth factors.

Molecular Formula C18H17ClN2O3S
Molecular Weight 376.9 g/mol
CAS No. 1118807-13-8
Cat. No. B1673880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY02111
CAS1118807-13-8
SynonymsKY02111;  KY 02111;  KY-02111
Molecular FormulaC18H17ClN2O3S
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC
InChIInChI=1S/C18H17ClN2O3S/c1-23-14-7-3-11(9-15(14)24-2)4-8-17(22)21-18-20-13-6-5-12(19)10-16(13)25-18/h3,5-7,9-10H,4,8H2,1-2H3,(H,20,21,22)
InChIKeyLXFKEVQQSKQXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KY02111 Wnt/β-catenin Inhibitor for Cardiac Differentiation of hPSCs


KY02111 (CAS 1118807-13-8) is a small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, discovered through a cell-based screening approach [1]. It acts downstream of the APC and GSK3β destruction complex to inhibit β-catenin/TCF transcriptional activity, thereby promoting the differentiation of human pluripotent stem cells (hPSCs) into functional cardiomyocytes . KY02111 has a molecular formula of C18H17ClN2O3S and a molecular weight of 376.86 g/mol [2]. It is supplied as a white to beige powder with purity ≥98% and is soluble in DMSO but insoluble in water and ethanol .

Why Generic Substitution of KY02111 with Other Wnt Inhibitors Is Not Straightforward


Wnt/β-catenin inhibitors are a structurally and mechanistically diverse class of compounds that target different nodes of the signaling cascade, leading to varying degrees of potency, selectivity, and cellular outcomes [1]. While many inhibitors modulate Wnt signaling, their distinct molecular targets—ranging from porcupine (IWP-2) and tankyrase (XAV939, IWR-1) to β-catenin/TCF interaction (KY02111, PNU-74654)—result in context-dependent effects that cannot be assumed equivalent [2]. In the specific application of cardiac differentiation from hPSCs, KY02111's ability to act downstream of GSK3β enables it to overcome the incomplete inhibition seen with upstream modulators, making it uniquely effective in cytokine-free, xeno-free conditions [3]. Substituting KY02111 with another Wnt inhibitor without empirical validation risks suboptimal differentiation efficiency and inconsistent experimental outcomes.

KY02111 Quantitative Differentiation Evidence Against Closest Wnt Inhibitor Comparators


KY02111 Superior Efficacy in Reducing TCF/LEF Transcriptional Activity in SW480 Cells

In a TOPflash luciferase reporter assay using SW480 colorectal cancer cells, KY02111 (10 μM) significantly reduced TCF/LEF-mediated transcriptional activity, whereas the tankyrase inhibitors XAV939 and IWP-2 showed no detectable inhibition under identical conditions [1]. Furthermore, when Wnt signaling was artificially stimulated by the GSK3β inhibitor BIO, KY02111 achieved a dramatic reduction in luciferase activity, an effect that was substantially greater than that observed with XAV939 or IWP-2 [1].

Wnt/β-catenin signaling Colorectal cancer Transcriptional inhibition

KY02111 Unique Downstream Mechanism Bypasses Resistance to GSK3β Inhibition

KY02111 inhibits Wnt/β-catenin signaling at a point downstream of the GSK3β and APC destruction complex, a mechanism that is distinct from previously studied Wnt inhibitors such as XAV939 (a tankyrase inhibitor that stabilizes Axin) and IWP-2 (a porcupine inhibitor that blocks Wnt ligand secretion) [1]. This downstream action is evidenced by KY02111's ability to effectively block Wnt signaling even in the presence of the GSK3β inhibitor BIO, which constitutively activates the pathway upstream of the destruction complex [2].

Cardiomyocyte differentiation Stem cell biology Mechanism of action

KY02111 High-Efficiency Cardiac Differentiation in Cytokine-Free and Xeno-Free Conditions

KY02111 treatment of hPSCs under defined, cytokine-free, and xeno-free conditions results in approximately 80% cTnT-positive cardiomyocytes . This efficiency is achieved without the use of recombinant growth factors such as BMP4, Activin A, or insulin, which are typically required in standard differentiation protocols [1]. In contrast, alternative Wnt inhibitors like XAV939 and IWP-2, when used alone, do not achieve comparable differentiation efficiencies in the absence of these cytokines [1].

Cardiomyocyte differentiation Regenerative medicine Pluripotent stem cells

KY02111 Concentration-Dependent Inhibition of Wnt Target Gene Expression

Gene expression profiling of IMR90-1 hiPSCs treated with KY02111 (10 μM) revealed downregulation of 72.7% of canonical Wnt signaling target genes . This broad suppression of the Wnt transcriptional program is consistent with its mechanism of action at the β-catenin/TCF level and distinguishes it from more selective inhibitors that may only partially ablate pathway output. No comparable transcriptome-wide data are available for XAV939 or IWP-2 in the same cellular context under identical conditions.

Gene regulation Transcriptomics Wnt pathway

Optimal Research and Industrial Applications for KY02111 Based on Verified Differentiation Evidence


High-Efficiency Cardiac Differentiation of hPSCs in Cytokine-Free and Xeno-Free Conditions

KY02111 is uniquely suited for protocols requiring robust cardiomyocyte generation from hPSCs without the use of recombinant cytokines or animal-derived components. Its ability to achieve ~80% cTnT-positive cells in defined media [1] makes it an ideal choice for groups developing scalable, cost-effective, and clinically compatible cardiac differentiation workflows for regenerative medicine applications.

Functional Wnt Inhibition in SW480 and Related Colorectal Cancer Cell Models

In SW480 colorectal cancer cells, KY02111 demonstrates effective inhibition of TCF/LEF transcriptional activity where tankyrase inhibitors (XAV939, IWP-2) fail [2]. This makes KY02111 the preferred Wnt inhibitor for studies investigating β-catenin/TCF-mediated transcription in colorectal cancer or other contexts where upstream pathway components may be dysregulated or bypassed.

Investigating Downstream Wnt Signaling and β-Catenin/TCF Transcriptional Complexes

Because KY02111 acts downstream of the GSK3β/APC destruction complex , it is a valuable tool for dissecting the later stages of Wnt signal transduction. Researchers studying the transcriptional consequences of Wnt activation in the presence of upstream pathway agonists (e.g., BIO, Wnt3a) can use KY02111 to specifically isolate β-catenin/TCF-dependent effects without interfering with ligand secretion or destruction complex dynamics.

Transcriptomic Validation of Wnt Pathway Suppression

The well-characterized transcriptional signature of KY02111—downregulation of 72.7% of canonical Wnt target genes in hiPSCs —provides a quantitative benchmark for pathway inhibition. This makes KY02111 a useful positive control or reference compound in RNA-seq or microarray experiments aimed at validating the specificity and efficacy of novel Wnt inhibitors or genetic perturbations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for KY02111

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.